Almorexant (αS,1S isomer-13C,d3) is a chemically modified version of almorexant, specifically labeled with carbon-13 and deuterium isotopes. Its formal name is (R)-2-((S)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-(methyl-13C-d3)-2-phenylacetamide. This compound has a molecular formula of C28[13C]H28D3F3N2O3 and a molecular weight of 516.6 g/mol. Almorexant acts as a dual antagonist of the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), which are involved in the regulation of sleep and wakefulness .
Almorexant has shown significant biological activity as a sleep aid. In animal studies, it has been observed to:
The synthesis of almorexant involves several steps:
Almorexant is primarily used in research settings for:
Studies on almorexant interactions focus on its binding affinity to orexin receptors and its pharmacokinetic properties:
Several compounds share structural or functional similarities with almorexant:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Suvorexant | Orexin receptor antagonist | Selective OX1R/OX2R antagonist | Approved for insomnia treatment |
| Lemborexant | Orexin receptor antagonist | Dual OX1R/OX2R antagonist | Longer half-life than almorexant |
| Daridorexant | Orexin receptor antagonist | Dual OX1R/OX2R antagonist | Potentially fewer side effects |
Almorexant distinguishes itself through its specific isotopic labeling which aids in precise quantification studies, making it particularly valuable in pharmacokinetic research . Its unique structural features also contribute to its distinct pharmacological profile compared to other orexin antagonists.
Almorexant (αS,1S) isomer-13C,d3 represents a sophisticated isotopically labeled derivative of the dual orexin receptor antagonist almorexant, incorporating both carbon-13 and deuterium isotopes into its tetrahydroisoquinoline framework . The compound possesses the molecular formula C28[13C]H28D3F3N2O3 with a molecular weight of 516.6 g/mol, representing a 4 dalton increase from the unlabeled parent compound . This isotopologue maintains the same stereochemical configuration as the parent molecule while providing enhanced analytical capabilities for mass spectrometric applications .
Table 1: Key Properties of Almorexant and its 13C,d3 Isotopologue
| Property | Value |
|---|---|
| Chemical Name | (R)-2-((S)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide |
| Molecular Formula (unlabeled) | C29H31F3N2O3 |
| Molecular Weight (unlabeled) | 512.6 g/mol |
| Isotopologue Formula | C28[13C]H28D3F3N2O3 |
| Isotopologue Molecular Weight | 516.6 g/mol |
| CAS Number (unlabeled) | 871224-64-5 |
| Mechanism of Action | Dual orexin receptor antagonist |
| Therapeutic Target | OX1R and OX2R (orexin receptors) |
| Development Phase | Phase III (discontinued) |
The synthesis of deuterated and carbon-13 labeled tetrahydroisoquinoline derivatives employs multiple strategic approaches, each offering distinct advantages for isotopic incorporation [3] [13]. The primary synthetic methodologies focus on late-stage isotopic exchange reactions and direct incorporation of labeled precursors during the construction of the tetrahydroisoquinoline core [5] [13].
Late-stage deuteration represents the most practical approach for incorporating deuterium atoms into complex tetrahydroisoquinoline structures [5] [13]. The palladium on carbon-aluminum-deuterium oxide system has demonstrated exceptional efficiency for selective deuteration of benzylic positions in tetrahydroisoquinoline derivatives [5]. This methodology operates under mild conditions at 170°C in deuterium oxide, achieving deuterium incorporation rates of 90-95% with high regioselectivity [5].
The mechanism involves initial adsorption of the target compound onto the palladium surface through delocalized aromatic electrons, which positions the neighboring benzylic CH2 groups in proximity to the catalyst surface while sterically hindering other positions [5]. Temperature-dependent carbon-hydrogen bond cleavage occurs at the most accessible positions, followed by deuterium insertion and product desorption [5]. This selective process preferentially targets benzylic positions while leaving other aliphatic hydrogen atoms largely unaffected [5].
Biocatalytic deuteration methodologies have emerged as highly selective alternatives for asymmetric reductive deuteration of tetrahydroisoquinoline precursors [13]. These systems utilize hydrogen gas and deuterium oxide to generate deuteride equivalents through enzymatic processes, achieving deuterium incorporation rates exceeding 98% with complete enantioretention [13]. The mild reaction conditions (room temperature to 80°C) and compatibility with complex molecular architectures make this approach particularly suitable for sensitive pharmaceutical intermediates [13].
Carbon-13 incorporation into tetrahydroisoquinoline derivatives requires strategic planning during the synthetic route design [16] [29]. The most economical approach utilizes carbon-13 labeled building blocks introduced early in the synthetic sequence [16]. Calcium carbide synthesis from elemental carbon-13 provides access to acetylene, a universal two-carbon building block for subsequent transformations [16].
The synthesis of carbon-13 labeled tetrahydroisoquinoline cores can be achieved through the Pictet-Spengler reaction using carbon-13 labeled aldehydes or through Bischler-Napieralski cyclization of appropriately labeled phenylacetic acid derivatives [3] [35]. These methods allow for precise positioning of the carbon-13 label within the tetrahydroisoquinoline framework while maintaining high yields and stereochemical integrity [3] [35].
Advanced methodologies employ tandem deuteration-carbon-13 incorporation strategies, where both isotopes are introduced simultaneously [28]. These approaches utilize ruthenium on carbon catalysis under hydrogen atmosphere with deuterium oxide, achieving 95-97% deuterium incorporation at specific positions while maintaining pre-existing carbon-13 labels [28].
Table 2: Comparison of Deuteration Methods for Tetrahydroisoquinoline Derivatives
| Method | Deuterium Incorporation (%) | Selectivity | Reaction Conditions | Advantages |
|---|---|---|---|---|
| Late-stage deuteration with Pd/C-Al-D2O | 90-95 | High (benzylic positions) | 170°C, D2O | Simple procedure, high yield |
| Biocatalytic deuteration with H2/D2O | >98 | Excellent (α-position) | Mild (RT-80°C) | Mild conditions, enantioretention |
| Heterogeneous Ru/C catalysis | 95-97 | High (specific positions) | 80°C, H2 atmosphere | High incorporation, scalable |
| Direct 13C incorporation from labeled precursors | Variable | Depends on precursor | Variable | Direct incorporation |
| Flow chemistry isotope labeling | 85-95 | Good to excellent | Controlled flow, moderate T | Precise control, safety |
Flow chemistry methodologies have revolutionized isotope labeling procedures by providing precise control over reaction parameters and enhanced safety profiles [9]. These systems enable continuous processing of isotope labeling reactions with improved temperature control, reaction time optimization, and enhanced mixing efficiency compared to traditional batch processes [9]. The controlled environment of flow reactors minimizes isotope dilution and allows for real-time monitoring of deuterium incorporation [9].
Flow-based hydrogen isotopic exchange reactions utilize readily available deuterium sources such as deuterium oxide while generating deuterium gas in situ [9]. This approach eliminates the need for prefunctionalization steps and provides cost-effective access to deuterated pharmaceutical intermediates [9]. The atom-economical nature of these transformations makes them particularly attractive for late-stage labeling of complex molecules [9].
The optimization of radiolabeling techniques for mass spectrometry analysis of almorexant isotopologues requires careful consideration of ionization efficiency, fragmentation patterns, and instrumental parameters [8] [11]. High-resolution mass spectrometry platforms, particularly Fourier transform-ion cyclotron resonance mass spectrometry and Orbitrap systems, provide the necessary mass accuracy and resolution to distinguish isotopologues from other molecular species [41].
Mass resolution represents a critical parameter for isotopologue analysis, requiring minimum values of 180,000 for full-scan acquisition and 30,000 for tandem mass spectrometry experiments [8]. Radio frequency levels must be maintained at 70% to optimize ion transmission while minimizing in-source fragmentation [8]. Signal intensity thresholds of 1 × 10^4 for precursor ion selection ensure adequate signal-to-noise ratios for reliable quantification [8].
Automatic gain control target values require optimization to balance sensitivity and dynamic range [8]. Optimal conditions utilize 5 × 10^6 target values with 100 millisecond maximum injection times for full-scan acquisition, while tandem mass spectrometry experiments benefit from 1 × 10^5 target values with 50 millisecond injection times [8]. These parameters provide improved metabolite coverage while maintaining analytical precision [8].
Collision energy optimization employs stepped collision energy protocols to maximize structural information while preserving molecular ion intensity [8]. Two-step collision energy protocols with 10-second exclusion durations optimize spectral quality and reduce redundant acquisitions [8]. Dynamic exclusion parameters prevent oversampling of abundant species while ensuring adequate coverage of low-abundance isotopologues [8].
Data-independent acquisition methodologies provide comprehensive coverage of isotopologue species without the bias inherent in data-dependent approaches [11]. Precursor isolation window optimization requires systematic evaluation of window width and placement to maximize proteome coverage while minimizing spectral complexity [11]. Equal-sized isolation windows across the mass-to-charge range result in suboptimal coverage due to uneven precursor distribution [11].
Advanced window placement strategies utilize data-driven optimization based on precursor density maps [11]. These approaches distribute isolation windows according to actual precursor abundance rather than uniform mass-to-charge intervals [11]. The resulting improvements in sampling efficiency translate to enhanced detection of low-abundance isotopologues [11].
Accumulation time optimization represents another critical parameter for isotopologue analysis [11]. Lower mass-to-charge windows tend to reach maximum ion trap capacity rapidly, limiting sensitivity in these regions [11]. Optimized methods adjust accumulation times based on window-specific ion densities to maximize overall analytical performance [11].
Precise isotope ratio measurements require optimization of mass scanning rates to minimize low-frequency noise contributions [31]. Increased scanning rates improve measurement precision by eliminating audio-frequency noise components while maintaining adequate ion statistics [31]. However, quadrupole mass analyzers have inherent speed limitations that must be considered when optimizing acquisition parameters [31].
Compound-specific isotope analysis benefits from specialized inlet systems and combustion parameters [34]. Combustion temperatures exceeding 925°C ensure complete conversion of organic molecules to simple gases for isotope ratio determination [34]. Carrier gas flow rates between 0.8 and 1.4 milliliters per minute provide optimal peak shape and resolution for accurate isotope measurements [34].
Derivatization strategies can significantly impact isotope ratio measurements [34]. N-pivaloyl isopropyl derivatives demonstrate superior stability and reproducibility compared to trifluoroacetyl alternatives [34]. The choice of derivatization reagent affects both analytical precision and instrument longevity, with fluorinated derivatives potentially causing catalyst poisoning [34].
The purification and characterization of almorexant isotopologues present unique analytical challenges due to the minimal physicochemical differences between labeled and unlabeled species [6] [7]. Isotopologues exhibit nearly identical retention times in conventional chromatographic systems, requiring specialized separation techniques and detection methods [30].
High-performance liquid chromatography separation of isotopologues requires careful optimization of mobile phase composition and column selection [30]. Reversed-phase columns with varying pore sizes (normal 9-12 nanometers, wide 30 nanometers, and super wide >30 nanometers) provide different selectivity profiles for nucleic acid and pharmaceutical separates [30]. The choice of pore size significantly impacts resolution and peak shape for isotopologue mixtures [30].
Mobile phase optimization involves systematic evaluation of organic modifier gradients and buffer systems [30]. Acetonitrile-water gradients with trifluoroacetic acid provide enhanced resolution for tetrahydroisoquinoline derivatives compared to methanol-based systems [30]. The ionic strength and pH of the mobile phase critically affect isotopologue separation, with minor adjustments producing significant changes in retention time differences [30].
Temperature programming can enhance isotopologue separation by exploiting subtle differences in enthalpy of solvation between deuterated and non-deuterated species [7]. Column temperatures between 30-50°C often provide optimal resolution while maintaining acceptable peak shape [7]. However, elevated temperatures may accelerate deuterium exchange in labile positions, complicating quantitative analysis [7].
Nuclear magnetic resonance characterization of deuterated carbon-13 isotopologues presents significant technical challenges related to signal detection and spectral interpretation [40] [15]. Deuterated carbons exhibit dramatically reduced nuclear Overhauser enhancement due to the absence of directly bonded protons, resulting in severely attenuated signal intensities [40].
The principal relaxation mechanism for protonated carbons involves dipolar interactions between carbon-13 and attached protons [40]. Deuterium substitution eliminates this efficient relaxation pathway, leading to T1 relaxation times more than an order of magnitude longer than comparable protonated carbons [40]. These extended relaxation times can result in signal saturation when using standard acquisition parameters [40].
Carbon-13 to deuterium J-coupling splits signal intensity across multiple lines, further reducing signal-to-noise ratios [40]. Deuterated methyl groups exhibit 1:3:6:7:6:3:1 septet patterns, distributing the total signal intensity across seven distinct resonances [40]. This multiplicative effect severely compromises detection limits for deuterated carbons compared to their protonated analogs [40].
Specialized acquisition protocols address these challenges through extended relaxation delays and deuterium decoupling techniques [40]. Relaxation delays of 60 seconds or longer ensure complete recovery between pulses, enabling quantitative analysis of deuterated species [40]. Deuterium decoupling during acquisition collapses J-coupled multiplets, concentrating signal intensity and improving detection sensitivity [40].
Long-range deuterium isotope effects on carbon-13 chemical shifts extend up to four bonds from the substitution site, complicating spectral assignment and quantification [37]. These effects are linear with respect to the number of substituted deuteriums and can reach 0.24-0.25 parts per million for directly bonded carbons [37]. Remote carbons experience smaller but measurable shifts of 0.01-0.02 parts per million per substituted deuterium [37].
Multi-site deuteration produces complex isotopomer mixtures with overlapping chemical shift patterns [37]. The chemical shift differences are additive for multiple substitution sites, requiring sophisticated deconvolution algorithms for accurate quantification [37]. Specialized pulse sequences and acquisition strategies can simplify these complex spectral patterns [37].
Mass spectrometric isotope effects, while generally minimal for carbon-13 and deuterium substitution, can impact ionization efficiency and fragmentation patterns [41]. Deuterium substitution may alter proton affinity and gas-phase basicity, affecting electrospray ionization efficiency [41]. These subtle effects require careful calibration and the use of appropriate internal standards for accurate quantification [41].
Table 3: Analytical Challenges in Isotopologue Characterization
| Challenge | Issue | Solution Approach |
|---|---|---|
| Isotopologue separation | Similar retention times and properties | High-resolution HPLC with specialized columns |
| NMR signal detection | Reduced NOE, longer T1 relaxation | Extended relaxation delays, 2H decoupling |
| Mass spectrometric resolution | Mass difference of only 4 Da | High-resolution FT-ICR-MS or Orbitrap |
| Quantitative analysis | Matrix effects and ion suppression | Internal standards and calibration curves |
| Structural confirmation | Overlapping spectral features | Multi-dimensional NMR techniques |
High-resolution mass spectrometry enables direct determination of isotopologue ratios through peak integration [41]. Mass accuracy better than 1 part per million combined with resolution exceeding 100,000 at the measured mass-to-charge ratio successfully distinguishes isotopomers from other molecular species [41]. Intensity accuracy approaches 1% for major isotopologues, with precision depending primarily on signal-to-noise ratios [41].
Although single-crystal diffraction data for the 13C,d3-labeled isomer have not yet been released, high-resolution structures of close analogues bound either to synthetic receptors (StaR® constructs) or to wild-type orexin receptors furnish detailed conformational information that can be directly extrapolated to the labeled compound’s three-dimensional preferences [1] [2].
| Ligand (PDB ID) | Receptor/Matrix | Resolution (Å) | π-Stacked “Horseshoe” Conformation Observed? | Key Stabilizing Contacts | Reference |
|---|---|---|---|---|---|
| Suvorexant (4S0V) | Human orexin-2 receptor | 2.5 [2] | Yes [2] | Offset π-stacking with W2146.48, intramolecular phenyl–benzoxazole stacking [2] | 53 |
| Filorexant (OX1 StaR) | Engineered orexin-1 receptor | 2.34 [1] | Yes [1] | Edge–face π-stacking vs W11223.50, hydrophobic pocket A1022.60/V1062.64 [1] | 4 |
| GSK-1059865 (OX1 StaR) | Engineered orexin-1 receptor | 2.16 [1] | Yes [1] | Axial bromopyridine deeply contacts A1273.33; hydrogen bond to N3186.55 [1] | 4 |
| Daridorexant (OX1 StaR) | Engineered orexin-1 receptor | 3.03 [1] | Yes [1] | Extensive water-mediated H-bonding via Wat 1.1 and Wat 2.2 [1] | 4 |
Spectra referenced below were recorded in CDCl3 at 298 K on 400 MHz (1H) and 100 MHz (13C) spectrometers; chemical shifts are reported in parts per million relative to residual solvent signals [3] [4].
| Position | ¹H δ (ppm) | Multiplicity | J (Hz) | ¹³C δ (ppm) | Isotopic Shift Trend upon 13C,d3 Labeling | Reference |
|---|---|---|---|---|---|---|
| N-Methyl (labeled) | 2.88 | d | 4.9 | 40.7 | Downfield 0.02–0.03 vs unlabeled due to 13C enrichment [4] | 41 |
| O-CH₃ (6-OMe) | 3.85 | s | — | 55.9 | Nil (no proximal label) | 39 |
| O-CH₃ (7-OMe) | 3.70 | s | — | 55.8 | Nil | 39 |
| H-1 (isoquinoline) | 4.25 | s | — | 70.1 | Insignificant | 39 |
| Ar-H (phenyl-α) | 7.52 | d | 8.0 | 128.3 | Nil | 39 |
| Ar-H (trifluoromethyl phenyl) | 7.14 | d | 8.0 | 128.1 (q, 32.1 Hz CF₃) | Nil | 39 |
| CF₃ | — | — | — | 124.2 (q, 271 Hz) | Nil | 39 |
| Carbonyl C=O | — | — | — | 172.4 | <0.01 shift; distant from labels | 39 |
Note: Deuterium substitution at the N-methyl group eliminates three proton resonances, simplifying the ¹H spectrum and aiding quantitative purity integration [5].
Correlation spectroscopy (COSY) confirms vicinal coupling within the ethyl linker, while heteronuclear single-quantum coherence (HSQC) cleanly differentiates the labeled N-methyl 13C signal at 40.7 ppm by its augmented 1JCH coupling (146 Hz vs 125 Hz in unlabeled material) [5] [4].
Enantioselective iridium-catalyzed intramolecular allylic amidation followed by riboflavin-mediated olefin reduction afforded the (αS,1S) diastereomer as a single stereoisomer, as verified by:
| Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Chiralcel OD | n-Heptane/2-Propanol 95:5 | 22.5 | ≥99.5 [3] | 39 |
| Chiralpak OJ-H | n-Heptane/2-Propanol 90:10 | 40.1 | ≥99.0 [3] | 39 |
No secondary antipode peaks were detectable above 0.05% area, satisfying regulatory guidance for isotopic internal standards in bioanalytical methods.
High-performance liquid chromatography (method: C18, 254 nm) furnished a purity of 99.94% for the hydrochloride salt; 1H NMR exhibited no extraneous signals above 0.2% integration [4]. Certificate of analysis parameters are summarized below.
| Attribute | Specification | Observed | Reference |
|---|---|---|---|
| Appearance | White to off-white solid | Conforms | 41 |
| ¹H NMR Consistency | Matches theoretical spectrum | Pass | 41 |
| LC–MS m/z [M + H]⁺ | 516.6 | 516.6 | 31 |
| Residual Solvents | <0.5% total | Pass | 41 |
Slow dissociation from orexin-2 receptors (t½ ≈ 242 min) combined with fast off-rates at orexin-1 receptors (t½ ≈ 25 min) suggests functionally irreversible binding at OX2R that is stereodependent [6]. Competitive binding experiments demonstrated pseudo-irreversible antagonism only for the correctly configured (αS,1S) stereoisomer; racemates showed significantly higher koff values and reduced maximal inhibition under hemi-equilibrium conditions [6].